molecular formula C17H10Cl2N2O5 B8550788 methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate

Cat. No.: B8550788
M. Wt: 393.2 g/mol
InChI Key: OODDBHYJTLZNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a dichloro-nitrophenoxy group and a carboxylic acid methyl ester group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The phenoxy ring is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

    Coupling Reaction: The chlorinated nitrophenoxy compound is coupled with a quinoline derivative under basic conditions to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols.

Major Products

    Amino Derivatives: Reduction of the nitro group results in amino derivatives.

    Hydroxyl Derivatives: Oxidation can lead to the formation of hydroxyl derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitro substitution pattern but lacks the quinoline and ester groups.

    Quinoline-8-carboxylic acid: Contains the quinoline core and carboxylic acid group but lacks the dichloro-nitrophenoxy substitution.

    Methyl 2,6-dichloro-4-nitrophenyl ether: Similar phenoxy substitution but lacks the quinoline core.

Uniqueness

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is unique due to the combination of its quinoline core and dichloro-nitrophenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10Cl2N2O5

Molecular Weight

393.2 g/mol

IUPAC Name

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate

InChI

InChI=1S/C17H10Cl2N2O5/c1-25-17(22)12-4-2-3-9-5-11(8-20-15(9)12)26-16-13(18)6-10(21(23)24)7-14(16)19/h2-8H,1H3

InChI Key

OODDBHYJTLZNDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-Hydroxy-8-quinolinecarboxylic acid methyl ester (97) (256 mg, 1.26 mmol) and 3,4,5-trichloronitrobenzene (294 mg, 1.30 mmol) in acetone (40 mL) was added K2CO3 (870 mg, 6.30 mmol). This mixture was refluxed for 3.5 h. The reaction mixture was cooled to room temperature and insoluble materials were removed by Celite filtration. The filtrate was concentrated and the residue was purified by column chromatography. (hexane/AcOEt=4/1, 80 g of silica gel) to afford compound 98.
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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